Methyl 1-chloroisoquinoline-6-carboxylate: A Comprehensive Technical Guide for Scientific Professionals
Methyl 1-chloroisoquinoline-6-carboxylate: A Comprehensive Technical Guide for Scientific Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-chloroisoquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data, predictive models, and the well-established chemistry of its structural analogs, particularly 1-chloroisoquinoline and other substituted isoquinolines. This approach provides a robust framework for understanding its behavior and potential applications.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant pharmacological activities.[1] Its presence in clinically used drugs underscores its importance in medicinal chemistry. The introduction of a chlorine atom at the 1-position and a methyl carboxylate group at the 6-position, as in Methyl 1-chloroisoquinoline-6-carboxylate, is anticipated to modulate the electronic properties, reactivity, and biological profile of the parent scaffold, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2][3]
Physicochemical Properties
Direct experimental data for the physical properties of Methyl 1-chloroisoquinoline-6-carboxylate are not extensively reported in peer-reviewed literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical characteristics.
Structural and Molecular Data
The fundamental structural and molecular properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Methyl 1-chloroisoquinoline-6-carboxylate | - |
| CAS Number | 1357946-43-0 | - |
| Molecular Formula | C₁₁H₈ClNO₂ | [4] |
| Molecular Weight | 221.64 g/mol | [4] |
| Monoisotopic Mass | 221.02435 Da | [4] |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | [4] |
| InChIKey | PKEQALCNHHWENP-UHFFFAOYSA-N | [4] |
Predicted Physical Properties
The following table presents predicted physical properties, which should be considered as estimates until experimentally verified. For comparative context, the experimental data for the parent 1-chloroisoquinoline are also included.
| Property | Predicted Value (Methyl 1-chloroisoquinoline-6-carboxylate) | Experimental Value (1-Chloroisoquinoline) | Source |
| Melting Point | Not available | 31-36 °C | [5][6] |
| Boiling Point | Not available | 274-275 °C at 768 mmHg | [5][6] |
| Water Solubility | Low (predicted) | Insoluble | [6] |
| LogP (XlogP) | 2.9 (predicted) | 3.2 (predicted) | [4][7] |
The presence of the polar methyl carboxylate group might slightly increase the polarity compared to 1-chloroisoquinoline, but overall, the molecule is expected to be sparingly soluble in water and more soluble in common organic solvents.
Chemical Properties and Reactivity
The chemical behavior of Methyl 1-chloroisoquinoline-6-carboxylate is dictated by the interplay of the electron-deficient pyridine ring, the benzene ring bearing an electron-withdrawing methyl carboxylate group, and the reactive chloro substituent at the 1-position.
Reactivity of the 1-Chloro Substituent
The chlorine atom at the 1-position of the isoquinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[8] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.
This reactivity makes the 1-position a versatile handle for introducing a wide range of functional groups. It is well-documented that 1-chloroisoquinoline participates in various cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids and esters to form C-C bonds.[5]
-
Manganese-catalyzed Cross-Coupling: Reaction with aryl and alkyl Grignard reagents.[5][9]
-
Homocoupling Reactions: Formation of bis-isoquinolines.[5]
It is highly probable that Methyl 1-chloroisoquinoline-6-carboxylate will exhibit similar reactivity, allowing for the synthesis of a diverse library of 1-substituted isoquinoline-6-carboxylates.
Caption: General reactivity of the 1-chloro position.
Influence of the Methyl Carboxylate Group
The methyl carboxylate group at the 6-position is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, it can facilitate nucleophilic aromatic substitution on the benzene ring under harsh conditions, although this is less common than substitution on the pyridine ring. The ester functionality itself can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or amidation.
Proposed Synthetic Pathways
A logical approach would involve the initial synthesis of a substituted isoquinoline followed by functional group manipulations. A potential two-stage strategy is outlined below.
Stage 1: Construction of the Isoquinoline Core via Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12][13]
Caption: Pomeranz-Fritsch synthesis of the isoquinoline core.
Stage 2: Chlorination at the 1-Position
The resulting Methyl isoquinoline-6-carboxylate can then be chlorinated at the 1-position. A common method for achieving this is through N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][14]
Caption: Introduction of the 1-chloro substituent.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for Methyl 1-chloroisoquinoline-6-carboxylate is scarce. The following sections provide predicted data based on the analysis of its structural components and data from analogous compounds.[15][16]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| OCH₃ | ~3.9 | s |
| Aromatic H | 7.5 - 8.5 | m |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| Aromatic C | 120 - 150 |
| OCH₃ | ~52 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition. The predicted mass-to-charge ratios for various adducts are listed below.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.03163 |
| [M+Na]⁺ | 244.01357 |
| [M-H]⁻ | 220.01707 |
The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1720 |
| C=C, C=N (aromatic) | 1600 - 1450 |
| C-O (ester) | 1300 - 1100 |
| C-Cl | 800 - 600 |
Safety and Handling
Specific toxicology data for Methyl 1-chloroisoquinoline-6-carboxylate is not available. However, based on the data for 1-chloroisoquinoline, it should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.
Potential Applications in Research and Development
Methyl 1-chloroisoquinoline-6-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The isoquinoline scaffold is a known pharmacophore in various therapeutic areas, and derivatives have shown promise as:
The reactive 1-chloro group allows for the facile introduction of various side chains through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
Methyl 1-chloroisoquinoline-6-carboxylate is a heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be extrapolated from its structural analogs. Its key features include a reactive 1-chloro substituent, amenable to a variety of coupling reactions, and the versatile isoquinoline core. This technical guide provides a foundational understanding for researchers and scientists working with this compound and aims to facilitate its application in the development of novel molecules with potential therapeutic value.
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